N-benzyl-2-chloro-N-phenylpropanamide

Catalog No.
S8152911
CAS No.
M.F
C16H16ClNO
M. Wt
273.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-chloro-N-phenylpropanamide

Product Name

N-benzyl-2-chloro-N-phenylpropanamide

IUPAC Name

N-benzyl-2-chloro-N-phenylpropanamide

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C16H16ClNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

FPPNEXHJXGEILG-UHFFFAOYSA-N

SMILES

CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Cl

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Cl

N-benzyl-2-chloro-N-phenylpropanamide is a chemical compound characterized by the molecular formula C13H16ClNOC_{13}H_{16}ClNO and a molecular weight of approximately 239.73 g/mol. This compound features a benzyl group and a phenyl group attached to the nitrogen atom of the amide functional group, along with a chloro substituent on the carbon adjacent to the amide. Its structure can be represented as follows:

N benzyl 2 chloro N phenylpropanamide\text{N benzyl 2 chloro N phenylpropanamide}

The presence of both aromatic rings in its structure contributes to its unique chemical properties and potential biological activities.

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
  • Oxidation: The compound can undergo oxidation reactions, resulting in the formation of corresponding amides or carboxylic acids.
  • Reduction: The carbonyl group in the amide can be reduced to form primary or secondary amines, depending on the reaction conditions.

Research indicates that N-benzyl-2-chloro-N-phenylpropanamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Preliminary studies suggest that it may interact with specific molecular targets involved in cellular processes, which could lead to therapeutic applications. Its unique structure allows it to engage in significant interactions with biological systems, making it a candidate for further pharmacological investigation.

The synthesis of N-benzyl-2-chloro-N-phenylpropanamide typically involves the reaction between 2-chloropropanoyl chloride and N-benzyl-N-phenylamine. Triethylamine is often used as a base to neutralize hydrochloric acid produced during the reaction. Key steps in the synthesis include:

  • Formation of Amide: The reaction between 2-chloropropanoyl chloride and N-benzyl-N-phenylamine leads to the formation of N-benzyl-2-chloro-N-phenylpropanamide.
  • Purification: Distillation and crystallization processes are employed to achieve high purity levels for the final product.

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve yields.

N-benzyl-2-chloro-N-phenylpropanamide has several applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Development: Investigated for its potential use in drug development due to its biological activities.
  • Specialty Chemicals: Utilized in producing specialty chemicals and materials for industrial applications.

The interaction studies involving N-benzyl-2-chloro-N-phenylpropanamide focus on its binding affinity and mechanism of action with specific biological targets. These studies are crucial for understanding how this compound may exert its biological effects, including any potential therapeutic benefits or toxicological concerns that may arise from its use.

Several compounds share structural similarities with N-benzyl-2-chloro-N-phenylpropanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-benzyl-2-chloro-N-(propan-2-yl)propanamideC13H18ClNOC_{13}H_{18}ClNOContains isopropanol substituent
N-benzyl-2-chloro-N-methylpropanamideC11H14ClNOC_{11}H_{14}ClNOMethyl group instead of phenyl
N-benzyl-2-chloro-N-ethylpropanamideC12H16ClNOC_{12}H_{16}ClNOEthyl group instead of phenyl

Uniqueness

N-benzyl-2-chloro-N-phenylpropanamide is distinguished by its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to similar compounds. Its dual aromatic character enhances its potential interactions within biological systems, making it an interesting subject for further research in medicinal chemistry .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

273.0920418 g/mol

Monoisotopic Mass

273.0920418 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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